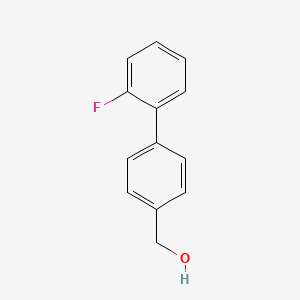

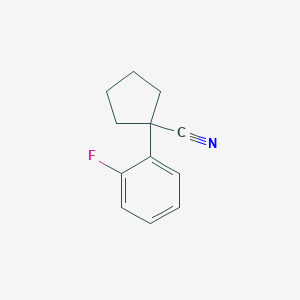

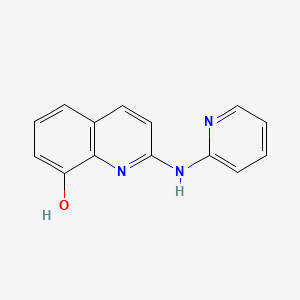

6-氯-5-氰基-2-甲基烟酸甲酯

描述

Methyl 6-chloro-5-cyano-2-methylnicotinate is a compound that is closely related to various nicotinic acid derivatives, which have been studied for their diverse range of biological activities and chemical properties. While the provided papers do not directly discuss Methyl 6-chloro-5-cyano-2-methylnicotinate, they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the esterification of nicotinic acid derivatives. For instance, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is described, where various substituents are introduced at the 2-position of the pyridine ring . Similarly, Methyl 6-chloro-5-cyano-2-methylnicotinate could be synthesized through related esterification reactions, possibly involving a chlorination step to introduce the 6-chloro substituent.

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl 6-chloro-5-cyano-2-methylnicotinate has been characterized using techniques such as X-ray diffraction and molecular modeling . These studies provide insights into the crystal structure, intermolecular interactions, and the orientation of substituents, which are crucial for understanding the molecular geometry and stability of the compound.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can be inferred from studies on similar compounds. For example, the interaction of 6-chloro-3,4′-bipyridine-1-oxides with various amines to give substituted compounds suggests that the chloro and cyano groups on the pyridine ring can participate in further chemical reactions . Methyl 6-chloro-5-cyano-2-methylnicotinate may also undergo reactions at these reactive sites, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents has been determined, providing insights into the solubility and mixing thermodynamic properties of these types of compounds . The spectroscopic studies of ethyl-6-chloronicotinate offer valuable information on the vibrational spectra, which can be used to deduce the physical properties of Methyl 6-chloro-5-cyano-2-methylnicotinate .

科学研究应用

合成和药用

- P2Y12 拮抗剂的开发:该化合物已被用作 AZD1283 合成的关键中间体,AZD1283 是 P2Y12 受体的选择性和可逆拮抗剂。其合成的开发和放大支持了临床前和临床研究,突出了其在制药工业中的重要性 (Andersen 等,2013)。

- 工艺改进:Ethyl 6-Chloro-5-cyano-2-methylnicotinate 的合成路线已得到显着改善,从而提高了整体工艺收率和纯度。这些进步支持了其在临床开发中的使用,特别是在制备 P2Y12 拮抗剂方面 (Bell 等,2012)。

化学合成和表征

- 区域选择性反应:研究探索了 2,6-二氯-4-甲基烟腈与丙二腈二聚体的区域选择性反应,导致了加深我们对亲核取代反应理解的产品。三乙铵 2-氨基-3-(6-氯-5-氰基-4-甲基-吡啶-2-基)-1,1,3-三氰基丙-2-烯-1-化合物的形成证明了该化合物在促进复杂化学转化中的作用 (Dyadyuchenko 等,2021)。

催化和绿色化学

- 多相催化:6-氯-5-氰基-2-甲基烟酸甲酯已用于催化过程,例如吡唑的合成,展示了其作为新、高效和绿色合成方法开发中试剂的多功能性。这些研究突出了其在促进环境友好型化学反应中的潜力 (Moosavi-Zare 等,2013)。

配位化学

- 配位配合物:该化合物已用于研究配位配合物的结构多样性,提供了有关金属配位倾向和金属依赖性阴离子效应如何调节各种配位基序形成的见解。此类研究有助于理解分子结构及其在材料科学中的潜在应用 (Li 等,2014)。

安全和危害

属性

IUPAC Name |

methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHHHLCMZAVILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362991 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-5-cyano-2-methylnicotinate | |

CAS RN |

303146-25-0 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

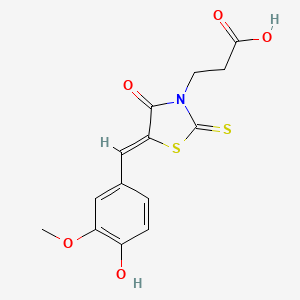

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)